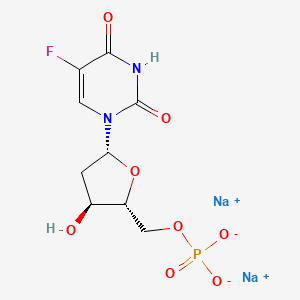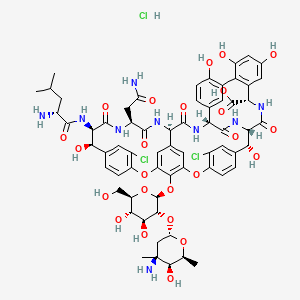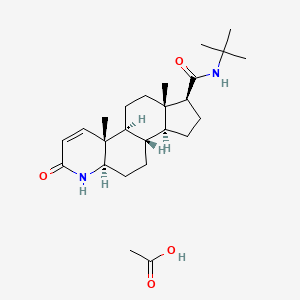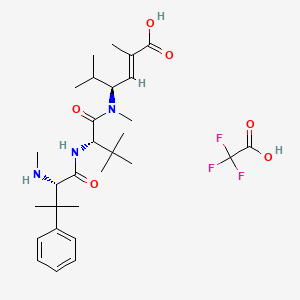
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ammonium salts often involves interactions between acids and bases, leading to the formation of new bonds. In the context of phosphorus-containing compounds, the synthesis might involve processes such as salt-surface interactions or the reaction of phosphoric acid with other compounds under specific conditions, potentially involving dry ammonia atmospheres or solvothermal methods in mixtures of ethylene glycol and water as solvents (Kumar et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT often involves spectroscopic and crystallographic techniques to confirm the geometry and bonding within the molecule. For example, the Keggin structure is a common feature in the molecular structure of phosphorus-containing ammonium salts, confirmed through methods like X-ray Diffraction (XRD) and Fourier Transform Infrared (FTIR) spectroscopy (Srilakshmi et al., 2002).
Chemical Reactions and Properties
Ammonium salts can undergo various chemical reactions, including thermal degradation, intumescence, and interactions leading to ester formation or the evolution of gaseous products. These processes are influenced by the compound's composition and the experimental conditions, revealing insights into the chemical behavior and stability of the compounds under heat or in reaction with other substances (Camino et al., 1984).
Physical Properties Analysis
The physical properties of ammonium salts, including crystalline form, solubility, and thermal behavior, are crucial for understanding their potential applications and behavior in various conditions. For instance, the synthesis method and conditions can significantly affect the crystalline form and water solubility of ammonium polyphosphates, which in turn influences their thermal and degradation behaviors (Liu et al., 2010).
Chemical Properties Analysis
The chemical properties of compounds like DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT are closely linked to their structure and synthesis. Understanding the interactions, stability, and reactivity of these compounds requires detailed analysis of their chemical behavior, such as how they react under various conditions or in the presence of different reagents. Studies on related compounds highlight the importance of structural features like the Keggin structure in determining chemical reactivity and functionality (Srilakshmi et al., 2009).
Aplicaciones Científicas De Investigación
Ammonium Salts in Agriculture and Environmental Management
Ammonium salts, such as ammonium sulfate, are widely used in agriculture as a source of nitrogen and sulfur nutrients for plants. However, their application can lead to ammonia volatilization, especially in soils with a pH above 7, which not only reduces the efficiency of the fertilizer but also contributes to environmental pollution. Research by Powlson and Dawson (2021) reviews the implications of ammonia volatilization from ammonium sulfate and suggests that alternative sources of sulfur could significantly reduce NH3 emissions, contributing to environmental protection efforts (Powlson & Dawson, 2021).
Applications in Material Science and Engineering
Ammonium salts are also explored in the context of material science, particularly in the development of intumescent flame retardant (IFR) systems for thermoplastic composites. The study by Lim et al. (2016) discusses the use of ammonium polyphosphate in enhancing the flame retardancy of various thermoplastic materials through the improvement of their mechanical properties and thermal stability (Lim et al., 2016).
Mecanismo De Acción
Target of Action
Diguanosine Pentaphosphate Ammonium Salt is a naturally occurring dinucleoside polyphosphate . It is known to possibly activate P2Y receptors , which are a family of purinergic G protein-coupled receptors. These receptors are activated by extracellular nucleotides and play a significant role in both physiological and pathological processes such as thrombosis and inflammation .
Mode of Action
The compound interacts with its targets, the P2Y receptors, leading to their activation . This activation can trigger a cascade of intracellular events, including the activation of phospholipase C and the increase of intracellular calcium levels .
Biochemical Pathways
The activation of P2Y receptors by Diguanosine Pentaphosphate Ammonium Salt can affect several biochemical pathways. One of the key pathways influenced is the phosphoinositide pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C .
Pharmacokinetics
As a nucleotide analogue, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The activation of P2Y receptors by Diguanosine Pentaphosphate Ammonium Salt can lead to various molecular and cellular effects. For instance, it can cause vasoconstriction or vasodilation, depending on the specific type of P2Y receptor activated and the vascular bed involved . It has been suggested that this compound could be an endogenous activator of Rho-kinase, possibly involved in blood pressure regulation .
Action Environment
The action, efficacy, and stability of Diguanosine Pentaphosphate Ammonium Salt can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound or its target receptors . .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT can be achieved through a multi-step reaction pathway that involves the protection and deprotection of various functional groups.", "Starting Materials": [ "Guanosine", "Ammonium chloride", "Phosphoric acid", "Sodium nitrite", "Sodium azide", "Triethylamine", "Methanol", "Diisopropylcarbodiimide", "Tetrahydrofuran", "Acetic anhydride", "Pyridine", "Chloroacetonitrile" ], "Reaction": [ "Step 1: Guanosine is reacted with phosphoric acid and sodium nitrite to form 2,3,5-tri-O-acetylguanosine.", "Step 2: 2,3,5-tri-O-acetylguanosine is reacted with sodium azide and triethylamine to form 2,3,5-tri-O-acetyl-8-azidoguanosine.", "Step 3: 2,3,5-tri-O-acetyl-8-azidoguanosine is reacted with diisopropylcarbodiimide and phosphoric acid to form 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-diphosphate.", "Step 4: 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-diphosphate is reacted with tetrahydrofuran and ammonium chloride to form 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-phosphoramidate ammonium salt.", "Step 5: 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-phosphoramidate ammonium salt is reacted with acetic anhydride and pyridine to form 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-tetraacetate.", "Step 6: 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-tetraacetate is reacted with chloroacetonitrile and triethylamine to form DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT." ] } | |
Número CAS |
102783-42-6 |
Nombre del producto |
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT |
Fórmula molecular |
C20H29N10O24P5 |
Peso molecular |
948.37 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1E)-N-Methoxy-2-[(1-oxido-2-pyridinyl)sulfanyl]ethanimine](/img/structure/B1139471.png)









